molecular formula C8H6FNO4S B2606372 5-Fluorosulfonyloxy-2-methyl-1,3-benzoxazole CAS No. 2411306-30-2

5-Fluorosulfonyloxy-2-methyl-1,3-benzoxazole

Cat. No.: B2606372
CAS No.: 2411306-30-2
M. Wt: 231.2
InChI Key: ZYQDJQQCNHBVMK-UHFFFAOYSA-N
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Description

5-Fluorosulfonyloxy-2-methyl-1,3-benzoxazole is a chemical compound with the molecular formula C8H6FNO4S and a molecular weight of 231.2 g/mol. This compound has garnered significant research interest due to its unique physical and chemical properties, making it a valuable subject in various scientific fields.

Properties

IUPAC Name

5-fluorosulfonyloxy-2-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4S/c1-5-10-7-4-6(14-15(9,11)12)2-3-8(7)13-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQDJQQCNHBVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorosulfonyloxy-2-methyl-1,3-benzoxazole typically involves the reaction of 2-methyl-1,3-benzoxazole with fluorosulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Fluorosulfonyloxy-2-methyl-1,3-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Hydrolysis: The fluorosulfonyloxy group can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding sulfonic acids and alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the fluorosulfonyloxy group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids and alcohols.

Scientific Research Applications

5-Fluorosulfonyloxy-2-methyl-1,3-benzoxazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluorosulfonyloxy-2-methyl-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The fluorosulfonyloxy group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interacting biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-benzoxazole: The parent compound without the fluorosulfonyloxy group.

    5-Chlorosulfonyloxy-2-methyl-1,3-benzoxazole: A similar compound with a chlorosulfonyloxy group instead of a fluorosulfonyloxy group.

    5-Bromosulfonyloxy-2-methyl-1,3-benzoxazole: A similar compound with a bromosulfonyloxy group.

Uniqueness

5-Fluorosulfonyloxy-2-methyl-1,3-benzoxazole is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions and potentially more potent in biological applications.

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